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Tris(cyclopentadienyl)erbium

MOCVD ALD Volatility

Researchers face carbon contamination and non-stoichiometric films when substituting alternative erbium precursors in vapor deposition. Tris(cyclopentadienyl)erbium (ErCp₃) resolves this with high thermal stability (subl. 200 °C/0.01 mmHg) and favorable ligand-elimination thermodynamics. - Delivers minimal carbon incorporation in ALD Er₂O₃ films >200 °C via reactive adsorption on hydroxylated surfaces. - Enables controlled Er doping of GaAs, Ge, and Si photonics matrices for optical amplification. - Ships in glass ampules under inert gas; bulk and custom packaging available.

Molecular Formula C15H18Er+3
Molecular Weight 365.56 g/mol
CAS No. 39330-74-0
Cat. No. B1586683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(cyclopentadienyl)erbium
CAS39330-74-0
Molecular FormulaC15H18Er+3
Molecular Weight365.56 g/mol
Structural Identifiers
SMILESC1C=CC=C1.C1C=CC=C1.C1C=CC=C1.[Er+3]
InChIInChI=1S/3C5H6.Er/c3*1-2-4-5-3-1;/h3*1-4H,5H2;/q;;;+3
InChIKeyWEZXZKINGCWZRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(cyclopentadienyl)erbium (ErCp3) Procurement Guide: Core Properties and Industrial Utility


Tris(cyclopentadienyl)erbium (ErCp3, CAS 39330-74-0) is an organolanthanide precursor belonging to the cyclopentadienyl (Cp) class of metal complexes. It exists as a polymeric solid at ambient temperature, exhibiting air and moisture sensitivity with a melting point of 285–287 °C (decomposition) and a sublimation point of 200 °C at 0.01 mmHg . As a volatile organometallic precursor, ErCp3 serves as a foundational building block for the atomic layer deposition (ALD) and metal-organic chemical vapor deposition (MOCVD) of erbium-containing thin films, including Er₂O₃ high-κ dielectrics and rare-earth doped materials for optoelectronic and integrated photonic devices [1].

Tris(cyclopentadienyl)erbium (ErCp3): Why Generic Substitution Compromises Thin Film Integrity and Process Reproducibility


While erbium cyclopentadienyl complexes appear structurally similar, critical variations in vapor pressure, thermal decomposition pathways, and carbon impurity incorporation render them non-interchangeable in vapor deposition processes [1]. Unlike substituted Cp analogs that exhibit higher volatility and lower melting points, ErCp3 demonstrates a distinct sublimation behavior and high thermal stability, which directly influences precursor delivery and film purity [2]. Substituting ErCp3 with alternative precursors such as Er(N(SiMe₃)₂)₃ or Er(iPrCp)₃ without process re-optimization can result in significant differences in carbon contamination levels, growth rate, and film stoichiometry, ultimately compromising device performance and manufacturing yield [3].

Tris(cyclopentadienyl)erbium (ErCp3) Quantitative Evidence Guide: Head-to-Head Performance Metrics


ErCp3 Sublimation Characteristics: Quantitative Volatility Benchmarking for Precursor Delivery

ErCp3 exhibits a vapor pressure of 0.01 torr at 200 °C, which defines its sublimation point under reduced pressure [1]. In contrast, substituted cyclopentadienyl analogs such as Er(iPrCp)₃ and Er(MeCp)₂(iPr-amd) are designed to possess higher volatility, with vapor pressures sufficient for ALD processes at lower evaporation temperatures, enabling wider ALD windows [2]. This lower volatility of ErCp3 necessitates higher source temperatures, impacting delivery system design and potentially limiting its suitability for low-temperature ALD processes.

MOCVD ALD Volatility Precursor Delivery

Comparative Carbon Contamination: ErCp3 vs. Er(N(SiMe₃)₂)₃ in MOCVD of Erbium Thin Films

In a direct head-to-head comparison for the MOCVD of erbium metal thin films, ErCp3 deposited a 400 nm thick film in 2 hours at a substrate temperature of 600 °C, but with a carbon content exceeding 90 atomic % as measured by RBS [1]. In contrast, bis-(trimethylsilyl)erbium amide (Er(N(SiMe₃)₂)₃) decomposed cleanly without detectable carbon, nitrogen, or silicon impurities in the deposited film [2].

MOCVD Thin Film Purity Carbon Contamination Erbium Films

Solid-State Structure and Solubility: Impact on Precursor Handling and Reactivity

ErCp3 adopts a polymeric solid-state structure with subunits connected via bridging cyclopentadienyl ligands, rendering it insoluble in toluene at ambient temperature [1]. This insolubility limits its utility in solution-based synthesis without modification. In contrast, the monomeric adduct tris(cyclopentadienyl)(4-tert-butylpyridine)erbium(III), synthesized in 41% yield from ErCp3, is toluene-soluble and enables subsequent solution-phase derivatization [2].

Solid-State Structure Solubility Precursor Handling Organometallic Chemistry

Tris(cyclopentadienyl)erbium (ErCp3) Procurement-Centric Application Scenarios


High-Temperature ALD of Er₂O₃ High-κ Dielectrics

Given ErCp3's thermal stability and sublimation characteristics, it is optimally employed in high-temperature ALD processes (>200 °C) for depositing Er₂O₃ high-κ dielectric layers in advanced CMOS and III-V semiconductor devices [1]. The compound's ability to undergo reactive adsorption on hydroxylated Er₂O₃ surfaces with favorable ligand elimination thermodynamics, as demonstrated by DFT calculations, ensures the growth of pure oxide films with minimal precursor decomposition [2].

Synthesis of Erbium-Doped Materials for Integrated Photonics

ErCp3 serves as a reliable erbium source for MOCVD doping of materials such as GaAs and Ge, despite its high carbon incorporation in pure metal films [1]. The precursor's volatility at elevated temperatures (200 °C) enables controlled erbium incorporation into semiconductor matrices for optical amplification and laser applications in silicon photonics [2].

Precursor for Novel Lanthanide Complexes and Single-Molecule Magnets

Researchers can leverage ErCp3 as a starting material for the synthesis of advanced organolanthanide complexes, including single-molecule magnets (SMMs) and luminescent materials [1]. Its polymeric solid-state structure and reactivity with Lewis bases facilitate the creation of monomeric adducts like tris(cyclopentadienyl)(4-tert-butylpyridine)erbium(III), which are soluble and amenable to further derivatization [2].

Conformal Thin Film Deposition on High-Aspect-Ratio Structures

Although ErCp3 itself has not been explicitly demonstrated, its substituted analog Er(nBuCp)₃, used with ozone, achieved highly conformal Er₂O₃ deposition on a 1:60 high-aspect-ratio substrate [1]. This class-level inference suggests that ErCp3, when paired with appropriate oxidants, may exhibit similar conformality in ALD, making it a candidate for coating complex 3D nanostructures and trench capacitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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